molecular formula C13H18O B6275352 2-(3-tert-butylphenyl)prop-2-en-1-ol CAS No. 1799478-07-1

2-(3-tert-butylphenyl)prop-2-en-1-ol

Cat. No.: B6275352
CAS No.: 1799478-07-1
M. Wt: 190.3
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Description

2-(3-tert-butylphenyl)prop-2-en-1-ol (CAS 1799478-07-1) is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . As a derivative featuring a phenolic core with a tert -butyl substituent, this compound shares structural similarities with a class of chemicals known for their utility in various research fields . Compounds within the tert -butyl phenyl family are extensively studied for their antioxidant properties, where the phenol group donates a hydrogen atom to neutralize free radicals and the bulky tert -butyl group provides steric hindrance that enhances stability . Furthermore, specifically substituted tert -butylphenyl compounds have been investigated as potential anti-inflammatory and analgesic agents in pharmaceutical research . Beyond biomedical applications, such structural motifs are also employed as stabilizers, free-radical scavengers, and antioxidants in materials science, helping to protect products like plastics, fuels, and lubricants from oxidative degradation . This reagent is intended for research purposes as a chemical building block or for investigative studies in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1799478-07-1

Molecular Formula

C13H18O

Molecular Weight

190.3

Purity

90

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenyl)prop-2-en-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like ethanol. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

    Reduction: Formation of 2-(3-tert-butylphenyl)propan-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-tert-butylphenyl)prop-2-en-1-ol finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of allyl alcohol derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Key Properties/Activities Reference
2-(3-tert-Butylphenyl)prop-2-en-1-ol 3-tert-butyl High steric bulk, electron-donating effects Inferred
2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol 4-methoxy, 2-nitro Potent proteasome inhibitor (IC50: 0.71 μM in MCF-7)
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol 3-fluoro, 2-methyl Enhanced lipophilicity; potential bioactivity
3-(4-Methoxyphenyl)prop-2-en-1-ol 4-methoxy ERα antagonism (apoptosis in MCF-7 cells)
Prop-2-en-1-ol (Allyl alcohol) None Boiling point: 97°C; miscible in polar solvents

Key Observations:

  • Steric Effects : The tert-butyl group in this compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., methoxy or fluoro groups) .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol) enhance electrophilicity, promoting interactions with biological targets like proteasomes .
  • Biological Activity : Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)prop-2-en-1-ol) exhibit ERα antagonism, while nitro-substituted analogs show proteasome inhibition, highlighting substituent-dependent target specificity .

Physicochemical Properties

Table 2: Physical Properties of Allyl Alcohol Derivatives
Compound Name Boiling Point (°C) Solubility Molecular Weight (g/mol)
Prop-2-en-1-ol (Allyl alcohol) 97 Miscible in water 58.08
This compound* >200 (estimated) Low in water ~204.3 Inferred
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol N/A Likely low in water ~166.2
2-Nitro-3-(4-methoxyphenyl)prop-2-en-1-ol N/A Moderate in DMSO 223.2

Notes:

  • The tert-butyl group significantly increases molecular weight and hydrophobicity, reducing water solubility compared to allyl alcohol .
  • Allyl alcohol’s miscibility in water (due to hydrogen bonding) contrasts with bulkier derivatives, which are more soluble in organic solvents like DMSO .

Q & A

Q. What are the optimal synthetic routes for 2-(3-tert-butylphenyl)prop-2-en-1-ol, considering yield and purity?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation or condensation reactions. For example, a method analogous to the synthesis of bicyclic cannabinergic ligands () employs sodium borohydride (NaBH₄) in methanol/diethyl ether under inert conditions. Key steps include:
  • Catalyst Selection : NaBH₄ for selective reduction of intermediates.
  • Purification : Flash column chromatography (0–10% ethyl acetate/hexane) to isolate the product with >90% purity .
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray Crystallography : SHELX software () for precise determination of bond lengths and angles.
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with density-functional theory (DFT)-predicted values ().
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability using vapor pressure data (Antoine equation parameters in ).

Advanced Research Questions

Q. How do different density-functional methods compare in predicting the thermochemical properties of this compound?

  • Methodological Answer : Compare hybrid functionals (e.g., B3LYP) with gradient-corrected methods:
Functional TypeAvg. Deviation (kcal/mol)Key StrengthsLimitations
B3LYP (Exact Exchange)2.4 ()Accurate atomization energiesUnderestimates dispersion forces
Lee-Yang-Parr (LYP)~5% ()Robust for correlation energiesLess precise for open-shell systems
  • Recommendation : Use B3LYP for thermochemical properties but validate with experimental TGA/DSC data .

Q. How to resolve contradictions in observed vs. predicted spectral data for this compound?

  • Methodological Answer :
  • Multi-Technique Validation :
  • Variable-Temperature NMR : Detect dynamic effects (e.g., rotamers) causing signal splitting.
  • Isotopic Labeling : Use deuterated solvents to isolate solvent-peak interference.
  • Computational Validation : Re-optimize DFT geometries with solvent models (PCM or SMD) to match experimental ¹H NMR shifts .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Ru-phosphine complexes () for selective hydrogenation of intermediates.
  • Solvent Effects : Use aprotic solvents (e.g., THF) to reduce side reactions like etherification.
  • Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at ~95% conversion .

Notes

  • Advanced Techniques : Catalytic hydrogenation () and multi-configurational DFT () are recommended for mechanistic studies.
  • Experimental Design : Prioritize reproducibility by documenting solvent purity () and inert atmosphere protocols.

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